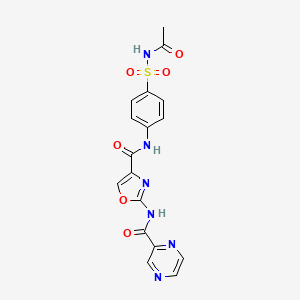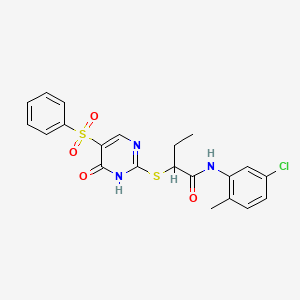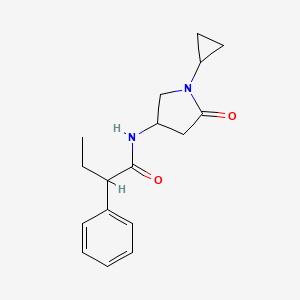
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research on derivatives of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide has indicated significant antimicrobial activities. For instance, Joshi (2015) synthesized 1,4-Dihydropyridine derivatives, known for their cardiovascular and pharmacological properties, by condensing 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide. These compounds showed promising results in antimicrobial screening tests (Joshi, 2015).
Anticancer Potential
Several studies have identified compounds related to this compound with potential anticancer properties. For example, Zhang et al. (2005) discovered a novel apoptosis inducer, highlighting its activity against breast and colorectal cancer cell lines. The study indicates the importance of the substituted five-member ring for activity, with specific compounds showing in vivo activity in tumor models (Zhang et al., 2005).
Antitubercular and Antimycobacterial Activity
The synthesis of novel compounds has also been explored for their antitubercular and antimycobacterial activities. Sriram et al. (2007) synthesized and evaluated 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, finding several with significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).
Neuroprotective and Cognitive Effects
Research on sigma receptor ligands related to this compound has shown potential neuroprotective and cognitive effects. Ogawa et al. (1994) investigated NE-100, a sigma receptor ligand, for its effects on phencyclidine-induced cognitive dysfunction in rats, indicating its potential for improving cognitive dysfunction (Ogawa et al., 1994).
特性
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-15(12-6-4-3-5-7-12)17(21)18-13-10-16(20)19(11-13)14-8-9-14/h3-7,13-15H,2,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUCJWRCMGRNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)
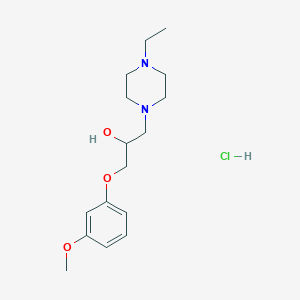
![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
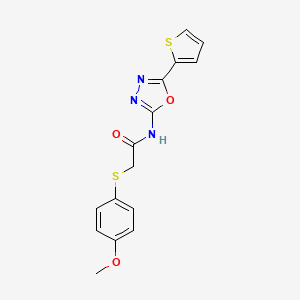
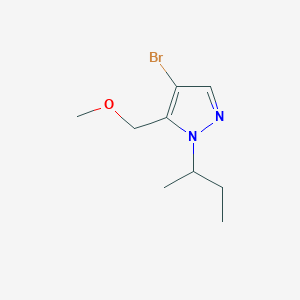
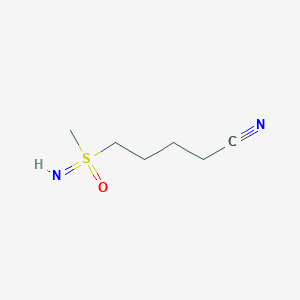
![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)
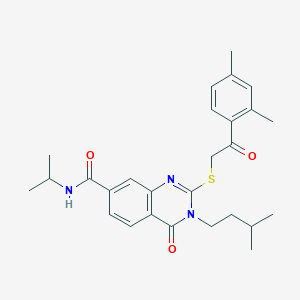
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

